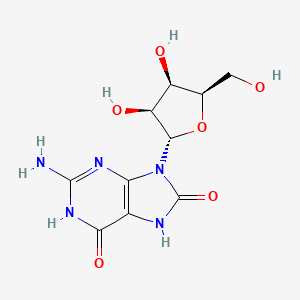
2-Amino-9-((2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purine-6,8(7H,9H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N/A” is a placeholder term often used in various contexts to indicate that specific information is not available or not applicable. In the context of chemistry, “N/A” does not refer to a specific chemical compound. Therefore, it is essential to clarify the exact compound you are interested in to provide accurate and detailed information.
准备方法
Since “N/A” is not a specific compound, it does not have defined synthetic routes, reaction conditions, or industrial production methods. For any chemical compound, preparation methods typically involve specific reagents, catalysts, and conditions tailored to the compound’s structure and desired purity.
化学反应分析
Without a specific compound, it is impossible to analyze the types of reactions it undergoes, the common reagents and conditions used, or the major products formed. Generally, chemical reactions can include oxidation, reduction, substitution, and more, depending on the compound’s functional groups and reactivity.
科学研究应用
The term “N/A” does not correspond to a specific compound with scientific research applications
作用机制
As “N/A” is not a specific compound, it does not have a defined mechanism of action, molecular targets, or pathways involved. The mechanism of action for any compound typically involves its interaction with biological molecules, leading to specific physiological or biochemical effects.
相似化合物的比较
Since “N/A” is not a specific compound, it cannot be compared with other similar compounds. For any chemical compound, comparisons with similar compounds can highlight unique properties, reactivity, and applications.
属性
分子式 |
C10H13N5O6 |
|---|---|
分子量 |
299.24 g/mol |
IUPAC 名称 |
2-amino-9-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,7-dihydropurine-6,8-dione |
InChI |
InChI=1S/C10H13N5O6/c11-9-13-6-3(7(19)14-9)12-10(20)15(6)8-5(18)4(17)2(1-16)21-8/h2,4-5,8,16-18H,1H2,(H,12,20)(H3,11,13,14,19)/t2-,4+,5+,8+/m1/s1 |
InChI 键 |
FPGSEBKFEJEOSA-KTJDJIJJSA-N |
手性 SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)O |
规范 SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















